molecular formula C13H20O2 B12596741 Ethyl octahydro-4H-4,7-methanoindene-4-carboxylate CAS No. 648894-37-5

Ethyl octahydro-4H-4,7-methanoindene-4-carboxylate

Cat. No.: B12596741
CAS No.: 648894-37-5
M. Wt: 208.30 g/mol
InChI Key: RFBFQUFZTGRYAS-UHFFFAOYSA-N
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Description

Ethyl octahydro-4H-4,7-methanoindene-4-carboxylate is a chemical compound with the molecular formula C13H20O2. It is a derivative of octahydro-4H-4,7-methanoindene, a bicyclic hydrocarbon. This compound is known for its unique structure, which includes a carboxylate ester group, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl octahydro-4H-4,7-methanoindene-4-carboxylate typically involves the esterification of octahydro-4H-4,7-methanoindene-4-carboxylic acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and optimized reaction conditions ensures the scalability of the process while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl octahydro-4H-4,7-methanoindene-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl octahydro-4H-4,7-methanoindene-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and drug development is ongoing.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which ethyl octahydro-4H-4,7-methanoindene-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in various biochemical pathways. The compound’s unique structure allows it to interact with enzymes and receptors, influencing biological processes.

Comparison with Similar Compounds

Ethyl octahydro-4H-4,7-methanoindene-4-carboxylate can be compared with other similar compounds such as:

    Octahydro-4H-4,7-methanoindene-4-carboxylic acid: The parent acid from which the ester is derived.

    Octahydro-4H-4,7-methanoindene-4-methanol: A reduced form of the ester.

    Octahydro-4H-4,7-methanoindene-4-aldehyde: An oxidized form of the compound.

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications.

Properties

CAS No.

648894-37-5

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

ethyl tricyclo[5.2.1.02,6]decane-1-carboxylate

InChI

InChI=1S/C13H20O2/c1-2-15-12(14)13-7-6-9(8-13)10-4-3-5-11(10)13/h9-11H,2-8H2,1H3

InChI Key

RFBFQUFZTGRYAS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CCC(C1)C3C2CCC3

Origin of Product

United States

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